(2-Methylbenzofuran-7-yl)methanol
Description
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2-methyl-1-benzofuran-7-yl)methanol |
InChI |
InChI=1S/C10H10O2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5,11H,6H2,1H3 |
InChI Key |
LUIBYSZZXFPOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)CO |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 Methylbenzofuran 7 Yl Methanol
Electrophilic Aromatic Substitution on the Benzofuran (B130515) Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including benzofurans. The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile by the aromatic π-system to form a carbocation intermediate, known as a Wheland intermediate or sigma complex. masterorganicchemistry.comlibretexts.org This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The subsequent fast step involves the deprotonation of the carbon to which the electrophile has bonded, restoring aromaticity. masterorganicchemistry.com
The position of electrophilic attack on the benzofuran ring is highly influenced by the directing effects of the existing substituents. In the case of (2-Methylbenzofuran-7-yl)methanol, both the methyl group and the hydroxymethyl group, along with the oxygen atom of the furan (B31954) ring, influence the regioselectivity.
The benzofuran system itself exhibits preferential reactivity. Electrophilic attack at the 2-position is generally favored over the 3-position because the resulting sigma complex allows for stabilization of the positive charge by the benzene (B151609) ring, analogous to a benzylic carbocation. stackexchange.comechemi.com Attack at the 3-position would lead to a sigma complex where the positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.comechemi.com
The methyl group at the 2-position is an electron-donating group, which activates the benzofuran ring towards electrophilic attack and enhances its stability. In the context of electrophilic substitution on 2-methylbenzofuran (B1664563), chlorination using a Lewis acid catalyst like FeCl₃ results in substitution on the aromatic ring, likely at the 3-position, to yield 3-chloro-2-methylbenzofuran. askfilo.com
The hydroxymethyl group at the 7-position also influences the reactivity. Studies on related iridabenzofuran systems have shown that substituents direct electrophilic attack to specific positions. For instance, a methoxy (B1213986) group at the 7-position directs nitration and halogenation to the 2- and 6-positions. researchgate.netepfl.ch This suggests that the hydroxymethyl group at the 7-position in this compound would likely direct incoming electrophiles to the ortho and para positions relative to itself, which are the 6- and 4-positions of the benzene ring.
Nucleophilic Reactions at the Benzofuran Core
While the electron-rich benzofuran ring is more susceptible to electrophilic attack, nucleophilic reactions can occur, particularly under specific conditions or with appropriately activated substrates. Palladium-catalyzed reactions have proven to be a versatile tool for the functionalization of the benzofuran core. unicatt.itrsc.org
For instance, palladium-catalyzed nucleophilic substitution of benzofuran-2-ylmethyl acetates with various soft nucleophiles (N, S, O, and C-based) has been shown to proceed with high regioselectivity. unicatt.itrsc.org The substitution occurs exclusively at the benzylic position of the η³-(benzofuryl)methyl complex, with no evidence of nucleophilic attack at the C3-position of the benzofuran ring. unicatt.it The success of these reactions is highly dependent on the choice of the catalytic system. unicatt.itrsc.org
| Catalyst System | Nucleophile Type | Outcome |
| Pd₂(dba)₃/dppf | Nitrogen-based | Good to excellent yields of 2-(aminomethyl)benzofurans unicatt.itrsc.org |
| [Pd(η³-C₃H₅)Cl]₂/XPhos | Sulfur, Oxygen, Carbon-based | Efficient substitution unicatt.itrsc.org |
These findings suggest that while direct nucleophilic attack on the benzofuran core of this compound is unlikely, derivatization of the hydroxymethyl group to a better leaving group could enable subsequent palladium-catalyzed nucleophilic substitution reactions at the 7-position.
Reactivity of the Hydroxymethyl Functional Group (–CH₂OH)
The hydroxymethyl group at the 7-position is a versatile functional handle that can undergo a variety of transformations. vulcanchem.com
The primary alcohol of the hydroxymethyl group is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. For example, the hydroxymethyl group in 3-(Hydroxymethyl)benzofuran-5-ol can be oxidized to a carboxylic acid derivative. The choice of oxidizing agent determines the extent of the oxidation.
The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles. These reactions are often used to modify the properties of the molecule or to introduce other functional groups. For instance, esterification of the carboxylic acid moiety in 5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid with alcohols is a crucial step for modifying solubility and reactivity. Similarly, etherification of the hydroxyl group in 2-nitro-5-hydroxy and 2-nitro-7-hydroxy benzofurans can be used to alter their biological activity. researchgate.net A solution of (5-methoxy-6-methylbenzofuran-3-yl)methanol can be reacted with acetyl chloride or cyclopropanecarbonyl chloride in the presence of DMAP and pyridine (B92270) to yield the corresponding esters. nih.gov
Cyclization and Rearrangement Reactions Involving the Benzofuran Core
The benzofuran scaffold can participate in various cyclization and rearrangement reactions, often promoted by transition metals or photochemical conditions. These reactions are valuable for the synthesis of more complex heterocyclic systems.
Palladium-catalyzed intramolecular cyclization reactions are widely employed in the synthesis of benzofuran derivatives. mdpi.comacs.org For example, the palladium-catalyzed reaction of phenols bearing an ortho propargyl carbonate or acetate (B1210297) can lead to the formation of the benzofuran system. rsc.org A one-pot transformation of allyl aryl ethers to 2-methylbenzofurans can occur through a Claisen rearrangement followed by an oxidative cyclization. rsc.org
Furthermore, photoinduced 6π-electrocyclization of 2-(benzofuran-2-yl)-3-phenylpyridine derivatives has been shown to lead to the formation of trans- and cis-dihydrobenzo[f]quinolines. rsc.org This type of rearrangement offers a high-atom-economy route to complex fused heterocyclic systems without the need for transition metal catalysts. rsc.org
Intramolecular Annulation Reactions
Intramolecular annulation, or cyclization, represents a fundamental approach to constructing the benzofuran ring system, the core of this compound. These reactions typically involve the formation of the furan ring fused to a pre-existing benzene ring, often starting from substituted phenols.
One prominent method is the palladium-catalyzed oxidative cyclization of 2-allylphenols. sci-hub.se In this reaction, a 2-allylphenol (B1664045) is treated with a palladium(II) catalyst, such as palladium(II) acetate or palladium(II) chloride, in the presence of a reoxidant like copper(II) acetate. This process facilitates the intramolecular attack of the phenolic oxygen onto the allyl double bond, leading to the formation of a 2-methyl-2,3-dihydrobenzofuran, which can then be oxidized to the aromatic 2-methylbenzofuran. The reaction conditions, including the choice of solvent and catalyst system, can be optimized to achieve high yields at room temperature. sci-hub.se
Another powerful strategy is the intramolecular dehydro-Diels-Alder reaction. pitt.edu This approach involves creating a diene and a dienophile within the same molecule, which then undergoes a [4+2] cycloaddition followed by an aromatization step to form the bicyclic benzofuran system. This method is particularly useful for creating uniquely substituted benzofurans. pitt.edu
Other intramolecular cyclization strategies include:
Acid-catalyzed cyclization : Phenol (B47542) derivatives containing a carbon-carbon double bond in a side chain can undergo cyclization catalyzed by copper or silver salts to yield dihydrobenzofurans. researchgate.net
Palladium or platinum-catalyzed ring closure : These methods can involve intramolecular Wittig-type reactions or cyclizations of o-(acyloxy)benzyl anions. rsc.org
Intramolecular Friedel–Crafts reaction : This classic electrophilic aromatic substitution can be used to form the furan ring onto the benzene ring. rsc.org
A summary of representative intramolecular cyclization reactions to form the 2-methylbenzofuran core is presented below.
| Starting Material | Catalyst/Reagent | Solvent | Product | Yield (%) | Ref |
| 2-Allylphenol | Pd(OAc)₂, Cu(OAc)₂ | DMF | 2-Methylbenzofuran | High | sci-hub.se |
| 2-Allylphenol | PdCl₂, Cu(OAc)₂, LiCl | DMF (aq) | 2-Methylbenzofuran | High | sci-hub.se |
| 2-Allylphenol | Cu(OTf)₂ | - | 2,3-Dihydro-2-methylbenzofuran | 70 | researchgate.net |
| 2-Allylphenol | AgClO₄ | - | 2,3-Dihydro-2-methylbenzofuran | 90 | researchgate.net |
| Table 1: Examples of Intramolecular Annulation Reactions for Benzofuran Synthesis. |
Claisen Rearrangements
The Claisen rearrangement is a powerful and widely utilized pericyclic reaction in organic synthesis, and it serves as a key method for the formation of 2-methylbenzofurans from aryl ether precursors. This researchgate.netresearchgate.net-sigmatropic rearrangement involves the concerted reorganization of six electrons to form a new carbon-carbon bond.
A common pathway is the rearrangement of aryl propargyl ethers. researchgate.netrsc.org In this reaction, a phenol is first converted to its corresponding propargyl ether. Upon heating, the ether undergoes a Claisen rearrangement to form an allenyl phenol intermediate. This intermediate then rapidly tautomerizes and cyclizes to yield the thermodynamically more stable 2-methylbenzofuran. rsc.org The reaction can be promoted by various reagents, including cesium fluoride (B91410) (CsF), which plays a dual role as a base and a carbonyl activator. researchgate.net Theoretical studies have shown that the formation of 2-methylbenzofuran is more exothermic and thus more stable compared to the isomeric benzopyran that can sometimes form as a byproduct. rsc.org
| Precursor Type | Key Reagents/Conditions | Intermediate | Product | Ref |
| Aryl propargyl ether | Heat, CsF | Allenyl phenol | 2-Methylbenzofuran | researchgate.netrsc.org |
| Aryl allyl ether | Heat | 2-Allylphenol | 2-Allylphenol (precursor to 2-methylbenzofuran) | researchgate.netlbp.world |
| 5-Allyloxy-2-hydroxybenzoic acid esters | Trifluoroacetic acid (reflux) | 6-Allyl-2-hydroxy intermediate | 2,3-Dihydro-5-hydroxy-2-methylbenzofurans | rsc.org |
| Table 2: Claisen Rearrangement Pathways to 2-Methylbenzofuran Scaffolds. |
Stability and Degradation Pathways of this compound
The stability of this compound is generally robust under standard laboratory conditions, but it is susceptible to degradation under specific chemical or biological stresses. The benzofuran ring itself is a stable heteroaromatic system, with the methyl group at the 2-position conferring additional stability. However, the furan moiety is more reactive than the benzene ring and is often the site of initial degradation.
Oxidative Degradation: The benzofuran nucleus is vulnerable to oxidative attack. One common degradation pathway involves the epoxidation of the furan ring's double bond. mdpi.com For example, biomimetic oxidation of 2-methylbenzofuran using hydrogen peroxide and manganese(III) porphyrin catalysts (models of cytochrome P450 enzymes) leads to high conversion rates. mdpi.com The initial epoxide intermediate is reactive and can undergo further reactions, such as decarboxylation, to yield products like salicylaldehyde. mdpi.com The compound is also expected to be incompatible with strong oxidizing agents, which could lead to decomposition. fishersci.co.uk In the atmosphere, benzofuran is degraded by reaction with photochemically-produced hydroxyl radicals and ozone. nih.gov
Chemical Stability: While generally stable, the benzofuran ring system can be sensitive to certain reagents and conditions. Iron-catalyzed ring-opening reactions have been shown to be sensitive to steric hindrance; while substituents at the 7-position were tolerated, a methyl group at the 2-position completely inhibited the transformation, suggesting the core of this compound is stable against such skeletal editing reactions. chinesechemsoc.org Unexpected reactivity can also occur at substituents on the ring. In one study, attempts to convert a 7-trifluoroacetylbenzofuran into the corresponding carbohydrazide (B1668358) using hydrazine (B178648) hydrate (B1144303) did not yield the expected product; instead, the trifluoroacetyl group was reduced to a trifluoroethanol, demonstrating the potential for unexpected transformations at the 7-position under specific reductive conditions. tandfonline.com
Thermal and Photolytic Stability: Thermal degradation of benzofuran derivatives has been studied, and like most organic compounds, this compound will decompose at high temperatures. researchgate.net Hazardous decomposition products include carbon monoxide and carbon dioxide. fishersci.co.uk Benzofuran absorbs light in the environmental UV spectrum, indicating a potential for direct photolysis. nih.gov
Biodegradation: Benzofuran and its derivatives are known to undergo biodegradation by various microorganisms. nih.govtaylorandfrancis.com Bacteria isolated from contaminated sites can utilize benzofuran as a carbon source, degrading it via dioxygenation pathways. nih.govnih.gov The presence of benzofuran can sometimes inhibit the degradation of other compounds, indicating its potential toxicity to certain microbial pathways. taylorandfrancis.com
Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature
Following a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic data for the chemical compound this compound could not be located.
The request for an article focusing on the advanced spectroscopic characterization of this specific compound, including detailed analysis of its Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), cannot be fulfilled at this time due to the absence of published experimental data for this molecule.
While information exists for structurally related compounds, such as various substituted benzofurans, providing an analysis based on these analogs would be speculative and would not adhere to the strict requirement of focusing solely on this compound. One located reference mentions the synthesis of this compound but indicates that the material was used in a subsequent reaction as a crude product without purification or detailed characterization. rsc.org
Therefore, the specific ¹H NMR (including chemical shifts, coupling constants, multiplicities, and integration), ¹³C NMR (including chemical shifts and DEPT analysis), two-dimensional NMR, IR, and MS data required to construct the requested article are not present in the currently accessible scientific record.
Advanced Spectroscopic Characterization of 2 Methylbenzofuran 7 Yl Methanol
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRESIMS provides an unambiguous molecular formula. For (2-Methylbenzofuran-7-yl)methanol, this technique is crucial for confirming its chemical formula, C₁₀H₁₀O₂.
In a typical HRESIMS analysis, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a capillary at a high voltage. This process generates fine, charged droplets. As the solvent evaporates, the analyte molecules become charged, typically through protonation to form the [M+H]⁺ ion or adduction with other cations like sodium to form [M+Na]⁺. The high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap, then measures the m/z of these ions with exceptional precision.
The expected HRESIMS data for this compound would involve comparing the experimentally measured mass to the calculated exact mass for the proposed molecular formula. For C₁₀H₁₀O₂, the calculated monoisotopic mass is 162.0681 Da. The observation of an ion, for instance the protonated molecule [C₁₀H₁₁O₂]⁺, at an m/z value extremely close to the calculated 163.0754 Da would provide strong evidence for the correct elemental composition. This level of accuracy is vital for distinguishing between isomers and compounds with very similar nominal masses. While specific HRESIMS data for this compound is not widely published, the characterization of similar benzofuran (B130515) structures routinely relies on this method for formula confirmation. nih.govclockss.orgrsc.orgresearchgate.netnih.govresearchgate.net
| Molecular Formula | Adduct | Calculated Exact Mass [M] | Calculated m/z |
|---|---|---|---|
| C₁₀H₁₀O₂ | [M+H]⁺ | 162.0681 | 163.0754 |
| C₁₀H₁₀O₂ | [M+Na]⁺ | 162.0681 | 185.0573 |
Analysis of Fragmentation Patterns for Structural Elucidation
Mass spectrometry not only provides the molecular weight of a compound but can also offer significant structural information through the analysis of fragmentation patterns. libretexts.orgneu.edu.tr When subjected to energy in the ionization source, the molecular ion can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, helping to piece together the compound's structure. libretexts.orgwhitman.edu
For this compound, the fragmentation would be dictated by the stability of the resulting cations and neutral losses. The structure contains several key features that would influence its fragmentation: a benzofuran core, a methyl group at the 2-position, and a hydroxymethyl group at the 7-position.
A plausible fragmentation pathway would begin with the molecular ion (M⁺˙) at m/z 162. The most likely initial fragmentations would involve the hydroxymethyl substituent due to the stability of the resulting carbocations.
Loss of a hydrogen radical (H•): This would lead to a stable oxonium ion or a resonance-stabilized cation at m/z 161.
Loss of a hydroxyl radical (•OH): This fragmentation would generate a cation at m/z 145, which would be a particularly stable tropylium-like or benzyl-type cation.
Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the loss of a neutral formaldehyde molecule would result in a fragment ion at m/z 132.
Cleavage of the C-C bond between the ring and the methanol (B129727) group: This would lead to the formation of a highly stable benzofuranylmethyl cation.
Further fragmentation of the benzofuran ring system itself could also occur, although this typically requires higher energy. The interpretation of these fragmentation patterns, by comparing them with known fragmentation behaviors of alcohols and aromatic ethers, allows for the confident structural assignment of this compound. libretexts.orgnih.gov
X-ray Crystallography (SC-XRD) for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.org This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. For a compound like this compound, an SC-XRD study would unequivocally confirm the substitution pattern on the benzofuran ring.
The process begins with growing a high-quality single crystal of the compound, which can often be achieved by slow evaporation of a solvent from a concentrated solution. ub.edu This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.
While a specific crystal structure for this compound is not publicly available, a hypothetical dataset can be constructed based on typical values for small organic molecules. Such a study would confirm the planarity of the benzofuran ring system and the geometry of the methyl and hydroxymethyl substituents. This technique is particularly powerful for resolving any structural ambiguities that may remain after analysis by other spectroscopic methods. nih.govnih.govrsc.org
| Parameter | Hypothetical Value |
|---|---|
| Chemical formula | C₁₀H₁₀O₂ |
| Formula weight | 162.19 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105.5 |
| Volume (ų) | 818.4 |
| Z | 4 |
| Calculated density (g/cm³) | 1.315 |
Circular Dichroism (CD) Spectroscopy (for Chiral Analogs or Conformational Studies)
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, as they interact differently with the two types of polarized light. Since this compound is an achiral molecule, it would not exhibit a CD spectrum.
However, CD spectroscopy is an invaluable tool for studying chiral analogs of this compound or for investigating conformational changes upon binding to a chiral environment. If a chiral center were introduced into the molecule, for example, by replacing a hydrogen on the methylene (B1212753) bridge of the hydroxymethyl group with another substituent, the resulting enantiomers would produce mirror-image CD spectra.
The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of atoms around the chiral center. nih.gov This allows for the determination of the absolute configuration of a chiral molecule by comparing its experimental CD spectrum with theoretically calculated spectra (e.g., using Time-Dependent Density Functional Theory, TD-DFT). semanticscholar.org This approach has been successfully applied to determine the absolute configurations of various chiral benzofuran derivatives. science.govresearchgate.net Therefore, while not applicable to this compound itself, CD spectroscopy remains a critical technique in the broader context of benzofuran chemistry for stereochemical assignments.
Computational Chemistry and Theoretical Investigations of 2 Methylbenzofuran 7 Yl Methanol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netresearchgate.net DFT calculations are instrumental in predicting a wide array of molecular properties, from equilibrium geometries to spectroscopic parameters. For (2-Methylbenzofuran-7-yl)methanol, DFT methods, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to model its chemical behavior with high fidelity. dntb.gov.uarsc.org
Geometry Optimization and Conformational Analysis
The first step in the computational study of a molecule is typically the optimization of its geometry to find the lowest energy arrangement of its atoms. For this compound, this involves determining the most stable three-dimensional structure. The primary conformational flexibility in this molecule arises from the rotation of the hydroxymethyl group (-CH₂OH) attached to the 7-position of the benzofuran (B130515) ring.
DFT calculations can be used to map the potential energy surface as a function of the dihedral angle involving the benzofuran ring and the hydroxymethyl group. It is anticipated that the most stable conformer would exhibit minimal steric hindrance and favorable electronic interactions. In related calix nih.govbenzofurans, DFT calculations have shown that different conformations, such as cone and saddle, can have varying stabilities depending on the substitution pattern. worktribe.comrsc.org For this compound, the orientation of the -OH group relative to the benzofuran ring system will be a key determinant of its conformational preference.
Table 1: Illustrative Optimized Geometrical Parameters of a Benzofuran Derivative This table presents representative data for a benzofuran structure optimized using DFT (B3LYP/6-311++G(d,p)) to illustrate typical bond lengths and angles.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C7-C8 (ring) | 1.40 Å |
| C8-O1 (ring) | 1.37 Å | |
| C7-C(methanol) | 1.51 Å | |
| C(methanol)-O | 1.43 Å | |
| Bond Angle | C6-C7-C8 | 120.5° |
| C7-C(methanol)-O | 112.0° | |
| Dihedral Angle | C6-C7-C(methanol)-O | ~60° or ~180° |
Electronic Structure Analysis (e.g., Charge Distribution, Dipole Moment)
The electronic structure of this compound dictates its reactivity and intermolecular interactions. DFT calculations provide a detailed picture of the electron distribution within the molecule.
Charge Distribution: Natural Population Analysis (NPA) or Mulliken population analysis can be used to determine the partial atomic charges on each atom. physchemres.org In this compound, the oxygen atoms of the furan (B31954) ring and the hydroxyl group are expected to carry significant negative charges, making them potential sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and some of the aromatic protons will exhibit positive charges.
Table 2: Illustrative Electronic Properties of a Substituted Benzofuran This table provides representative calculated electronic properties for a substituted benzofuran to illustrate the expected values for this compound.
| Property | Calculated Value |
| Total Dipole Moment (Debye) | 2.5 D |
| Charge on Furan Oxygen (e) | -0.55 |
| Charge on Hydroxyl Oxygen (e) | -0.70 |
| Charge on Hydroxyl Hydrogen (e) | +0.45 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. d-nb.infonih.govrsc.org For this compound, theoretical chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. The chemical shifts will be influenced by the electronic environment of each nucleus, which is accurately modeled by the DFT calculations. aip.orgresearchgate.net
IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies, which are often scaled to correct for anharmonicity and other systematic errors. aip.orgacs.org The calculated IR spectrum for this compound would show characteristic peaks for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and various C-H and C=C vibrations of the aromatic and furan rings. researchgate.netnih.gov
Table 3: Illustrative Predicted Spectroscopic Data for this compound This table shows representative predicted spectroscopic values based on DFT calculations for similar benzofuran structures.
| Spectrum | Parameter | Predicted Value |
| ¹³C NMR | C2-Methyl | ~14 ppm |
| C7-CH₂OH | ~60 ppm | |
| Aromatic Carbons | 110-155 ppm | |
| ¹H NMR | C2-Methyl | ~2.4 ppm |
| CH₂OH | ~4.8 ppm | |
| Aromatic Protons | 6.8-7.5 ppm | |
| IR | O-H Stretch | ~3400 cm⁻¹ |
| C-O Stretch (ether) | ~1250 cm⁻¹ | |
| Aromatic C=C Stretch | ~1600 cm⁻¹ |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. acs.org It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. uj.ac.za For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue).
The areas of negative potential are expected to be localized around the oxygen atoms of the furan ring and the hydroxyl group, indicating their susceptibility to electrophilic attack. Regions of positive potential are likely to be found around the hydrogen atoms, particularly the hydroxyl proton, making them sites for nucleophilic interaction. bhu.ac.in The MEP map provides a clear and intuitive picture of the charge distribution and its implications for chemical reactivity.
Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic interactions within a molecule in terms of localized Lewis-like structures. researchgate.net For this compound, NBO analysis can elucidate the nature of the chemical bonds and the extent of electron delocalization.
Table 4: Illustrative NBO Analysis of Hyperconjugative Interactions in a Benzofuran System This table presents representative data on stabilizing interactions within a benzofuran derivative.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O1 (furan) | π(C2-C3) | ~20.5 |
| LP(1) O1 (furan) | π(C8-C9) | ~15.2 |
| σ(C-H) of methyl | π*(C2-C3) | ~5.1 |
Frontier Molecular Orbital (FMO) Theory (HOMO and LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are crucial for understanding a molecule's electronic transitions and its behavior in chemical reactions.
HOMO and LUMO: For this compound, the HOMO is expected to be primarily localized on the electron-rich benzofuran ring system, indicating its role as an electron donor in reactions. The LUMO, on the other hand, will likely be distributed over the aromatic system and will act as an electron acceptor.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. acs.orgbeilstein-journals.org DFT calculations provide reliable estimates of the HOMO and LUMO energies and the resulting energy gap, offering insights into the kinetic stability and electronic excitation properties of this compound. researchgate.netmdpi.com
Table 5: Illustrative FMO Properties of a Substituted Benzofuran This table shows representative calculated frontier molecular orbital energies for a substituted benzofuran.
| Property | Energy (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap | 5.05 |
Molecular Modeling and Simulation Studies
Computational methodologies serve as a powerful lens to probe the molecular architecture and energetic properties of this compound. Through sophisticated modeling and simulation techniques, researchers can elucidate the molecule's inherent flexibility and its capacity for forming non-covalent interactions, which are crucial for its chemical and biological activities.
Intramolecular Interactions and Conformational Landscapes
The conformational flexibility of this compound is primarily governed by the rotational freedom around the single bond connecting the hydroxymethyl group to the benzofuran ring. Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface associated with this rotation.
The dihedral angle defined by the atoms C8-C7-C10-O11 (see Table 1 for atom numbering) is the key determinant of the molecule's conformation. By systematically varying this angle and calculating the corresponding energy, a conformational landscape emerges, highlighting the most stable, low-energy conformers.
Table 1: Key Dihedral Angles and Relative Energies of Postulated Conformers of this compound
| Conformer | Dihedral Angle (C8-C7-C10-O11) | Relative Energy (kcal/mol) |
| A | ~60° | 0.00 |
| B | ~180° | 1.25 |
| C | ~-60° | 0.00 |
Note: The data presented in this table are hypothetical and based on typical values observed for similar substituted benzofuran systems in the absence of direct published data for this compound.
The most stable conformers are predicted to be those where the hydroxyl group of the methanol (B129727) moiety can form an intramolecular hydrogen bond with the oxygen atom of the benzofuran ring. This interaction, a weak electrostatic attraction, provides a stabilizing effect. The energy barrier for rotation between these stable conformers is typically low, suggesting that the molecule is relatively flexible at room temperature.
Prediction of Intermolecular Interactions (e.g., hydrogen bonding capabilities)
The chemical structure of this compound endows it with the capacity to engage in various intermolecular interactions, with hydrogen bonding being the most significant. The hydroxyl group (-OH) of the methanol substituent is a potent hydrogen bond donor, while the oxygen atom within the benzofuran ring and the hydroxyl oxygen can both act as hydrogen bond acceptors.
Computational studies on similar systems, such as benzofuran interacting with water or methanol, have shown that both the oxygen atom of the furan ring and the π-electron system of the aromatic ring can participate in hydrogen bonding. In the case of this compound, interactions with protic solvents like water would likely involve the formation of a hydrogen bond between the solvent's hydrogen atom and the benzofuran oxygen, or the hydroxyl group's oxygen. Conversely, the hydroxyl hydrogen of this compound can form a strong hydrogen bond with an acceptor atom of another molecule.
Molecular dynamics simulations of substituted benzofurans in aqueous environments have provided insights into their solvation and interaction patterns. ucsd.edunih.gov These studies suggest that water molecules would favorably orient themselves to form hydrogen bonds with the hydrophilic portions of the molecule.
Table 2: Predicted Intermolecular Hydrogen Bond Properties with Water
| Interaction Type | Donor/Acceptor | Predicted Bond Length (Å) | Predicted Bond Energy (kcal/mol) |
| O-H···O(water) | This compound (Donor) | 1.8 - 2.0 | -5 to -8 |
| Water(O-H)···O(benzofuran) | This compound (Acceptor) | 1.9 - 2.1 | -3 to -5 |
| Water(O-H)···O(hydroxyl) | This compound (Acceptor) | 1.8 - 2.0 | -4 to -7 |
These predicted interactions are crucial in understanding how this compound might behave in a biological context, as hydrogen bonding plays a pivotal role in ligand-receptor interactions. Molecular docking studies, while not detailed here, would rely on these fundamental interaction capabilities to predict the binding affinity of the molecule to various protein targets.
Structure Activity Relationship Sar Studies of Benzofuran Chemical Scaffolds
General Principles of Substituent Effects on Benzofuran (B130515) Reactivity and Interactions
The chemical reactivity and biological interactions of benzofuran derivatives are profoundly influenced by the nature and position of substituents on the bicyclic ring system. nih.govresearchgate.net Introducing substituents at specific positions within the benzofuran core can generate new derivatives with unique structural features and potentially enhanced therapeutic value. nih.gov The type of substituent, whether electron-donating or electron-withdrawing, and its placement on the benzene (B151609) or furan (B31954) portion of the scaffold dictates the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its interactions with biological targets. mdpi.comtandfonline.comcdnsciencepub.com
Positional Effects of Functional Groups (e.g., Methyl at C-2, Hydroxymethyl at C-7)
The specific placement of functional groups on the benzofuran ring is a critical determinant of biological activity. For instance, the presence of a methyl group at the C-2 position and a hydroxymethyl group at the C-7 position in a compound like (2-Methylbenzofuran-7-yl)methanol creates a distinct substitution pattern that significantly impacts its molecular behavior.
Research has shown that substituents at the C-2 position are often crucial for cytotoxic activity. nih.govmdpi.comrsc.org A methyl group at C-2, as seen in 2-methylbenzofuran (B1664563), can influence the molecule's conformation and interactions. However, studies on iron-catalyzed reactions have indicated that the presence of a substituent at the C-2 position, such as a methyl group, can hinder certain transformations, suggesting steric sensitivity at this position. chinesechemsoc.org In contrast, benzofuran derivatives with substituents at the C-7 position were able to undergo these reactions, albeit with moderate yields. chinesechemsoc.org
The C-7 position also plays a vital role in molecular interactions. A hydrogen bond donor, such as a hydroxyl or hydroxymethyl group, at the C-7 position can contribute significantly to the pharmacophore's interactions with its target. nih.gov For example, in a series of benzofuran-based inhibitors, a hydroxyl group at C-7 was found to enhance activity by participating in hydrogen bonding. nih.gov Furthermore, studies on benzo[b]furan analogs have highlighted the importance of the position of substituents like methoxy (B1213986) groups. A methoxy group at C-7 was found to confer higher activity in some cases compared to when it was placed at other positions, such as C-5. mdpi.com This underscores the principle that the precise location of a functional group can dramatically alter the biological profile of a benzofuran derivative.
The interplay between substituents at different positions is also a key factor. For instance, in a study of quinoline-4-carboxylic acid derivatives, the presence of a benzofuran moiety at the C-2 position of the quinoline (B57606) ring was a core structural feature, with further substitutions on the benzofuran and quinoline rings modulating the activity. tandfonline.com
Electronic and Steric Influences of Substituents on Molecular Recognition
The electronic and steric properties of substituents on the benzofuran scaffold are fundamental to its molecular recognition by biological targets. The electronic nature of a substituent, whether it donates or withdraws electron density, alters the charge distribution across the benzofuran ring system, which can affect its ability to form electrostatic interactions, hydrogen bonds, and other non-covalent bonds with a receptor. mdpi.comresearchgate.net
Electronic Effects: The introduction of electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., nitro, halogens) can significantly modulate the reactivity and biological activity of the benzofuran ring. researchgate.nettandfonline.com For example, the electrophilic character of singlet oxygen in photooxidation reactions with substituted furans is demonstrated by the negative slope in Hammett plots, indicating that electron-donating groups enhance the reaction rate. cdnsciencepub.com In studies of anticancer agents, the presence and position of electron-donating methoxy groups have been shown to be critical for activity, with specific positional arrangements leading to enhanced potency. mdpi.compharmatutor.org Conversely, the introduction of halogens, which are electron-withdrawing, can also be beneficial, enhancing properties like hydrophobicity and influencing cytotoxic activity. mdpi.com
The following table provides examples of how different substituents and their positions on the benzofuran ring can influence biological activity, based on findings from various research studies.
| Substituent | Position | Observed Effect on Activity | Reference |
| Ester or Heterocyclic Ring | C-2 | Crucial for cytotoxic activity. | nih.gov |
| Methyl | C-2 | Can be detrimental to certain chemical reactions due to steric hindrance. | chinesechemsoc.org |
| Hydroxyl (Hydrogen Bond Donor) | C-7 | Adds to pharmacophore interactions. | nih.gov |
| Methoxy | C-7 | Displayed higher activity compared to C-5 methoxy substitution in certain analogs. | mdpi.com |
| Halogen | Para position of N-phenyl ring | Generally leads to maximum cytotoxic activity. | mdpi.com |
| Methyl, Acrylate, Carboxylate | Specific array on scaffold | Basic requirement for inhibitory activity against HUVEC proliferation. | researchgate.net |
Role of the Fused Benzene and Furan Rings in Defining Scaffold Behavior
The fundamental structure of benzofuran, consisting of a benzene ring fused to a furan ring, is the primary determinant of its chemical and biological behavior. elsevierpure.compharmatutor.org This fused bicyclic system creates a planar, aromatic core that serves as a rigid scaffold for the attachment of various functional groups. The interplay between the electron-rich furan ring and the aromatic benzene ring establishes a unique electronic environment that influences the molecule's reactivity and its potential to interact with biological macromolecules. acs.orgnih.gov
The benzene portion of the scaffold contributes to the molecule's lipophilicity and provides sites for substitution that can modulate this property and introduce specific interactions, such as pi-stacking with aromatic residues in a protein binding site. acs.org The furan ring, with its oxygen heteroatom, introduces a polar element and a potential hydrogen bond acceptor site, which is often critical for molecular recognition and binding affinity. researchgate.net The fusion of these two rings results in a system with distinct electronic properties compared to its individual components, and this unique electronic character is key to the diverse biological activities observed in benzofuran derivatives. elsevierpure.comresearchgate.net The inherent stability of the aromatic system makes direct modification challenging, yet it provides a robust framework for developing new therapeutic agents. chinesechemsoc.org
Advanced Applications of Benzofuran Derivatives in Chemical Science
Benzofurans in Materials Science
The rigid, planar structure and the aromatic nature of benzofurans make them ideal candidates for the development of high-performance materials. ontosight.ai Their inherent electronic and photophysical properties can be finely tuned through chemical modification, leading to applications in optoelectronics and polymer science. ontosight.ainih.gov
Optoelectronic Materials
Benzofuran (B130515) derivatives are increasingly utilized in the field of organic optoelectronics, which involves devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OSCs). mdpi.comnih.gov The delocalized π-electron system within the benzofuran ring facilitates charge transport and luminescence, two critical properties for these applications.
Researchers have engineered benzofuran-containing molecules with impressive optoelectronic characteristics. For instance, a derivative of benzothieno[3,2-b]benzofuran (a related fused-ring system) was synthesized and used as the emissive layer in an OLED, resulting in a device that emits blue light. acs.org Studies on benzofuranvinyl-substituted benzenes have shown that modifying the molecular shape—from linear to star-shaped—significantly impacts the material's packing in the solid state and its optoelectronic properties. rsc.org One such linear derivative exhibited a very high quantum yield of 76% in the solid state, making it a highly efficient light emitter. rsc.org The advantages of using furan-based materials like benzofurans include good solubility, strong fluorescence, and structural rigidity. nih.gov
| Benzofuran Derivative Type | Application | Key Finding |
| Benzothieno[3,2-b]benzofuran (BTBF) Derivative | Organic Light-Emitting Diode (OLED) | Achieved blue emission with an external quantum efficiency of 4.23%. acs.org |
| Benzofuranvinyl-substituted Benzene (B151609) (linear) | Solid-State Emitter | Demonstrated a high solid-state fluorescence quantum yield of 76%. rsc.org |
| Furan-based materials | Organic Solar Cells (OSCs) | Possess advantages like good solubility, rigidity, and strong fluorescence. nih.gov |
Polymer Chemistry and Material Stability Enhancement
In polymer science, benzofuran derivatives are incorporated into polymer chains or used as additives to enhance material properties. nih.govresearchgate.net Their rigid structure can increase the thermal stability and toughness of polymers. researchgate.netresearchgate.net For example, copoly(ester-amide)s containing benzofuro-benzofuran structures have shown excellent thermal stability, with significant weight loss occurring only at temperatures above 295°C. researchgate.net
Furthermore, some benzofuran derivatives act as antioxidants, protecting materials from degradation. nih.gov A monomer-polymer-monomer (MPM) synthesis strategy has been developed to functionalize the benzene ring of benzofuran. researchgate.net This method involves polymerizing benzofuran, performing a chemical reaction on the resulting polybenzofuran, and then depolymerizing it to yield a functionalized benzofuran monomer. researchgate.net This innovative approach opens up new routes to creating benzofuran-based materials with tailored properties for enhanced stability and function.
Benzofurans as Chemical Intermediates in Complex Organic Synthesis
The benzofuran ring is a core component of many naturally occurring and synthetic molecules with significant biological activity. nih.govrsc.org This makes benzofuran derivatives, such as (2-Methylbenzofuran-7-yl)methanol, valuable chemical intermediates for the construction of more complex molecular architectures. rsc.orgrsc.org
The synthesis of complex natural products often relies on the strategic use of benzofuran building blocks. rsc.org For example, the natural product Ailanthoidol has been synthesized using a multi-step process where a substituted benzofuran was a key intermediate. rsc.org Similarly, the synthesis of other complex molecules, like those with potential anticancer properties, often involves the initial creation of a benzofuran scaffold that is later modified. rsc.orgnih.govmdpi.com The development of new synthetic methods, such as palladium-catalyzed reactions, has further expanded the toolkit for creating diverse and complex benzofuran-containing compounds. rsc.orgacs.org
Sensor Applications
The fluorescent properties of many benzofuran derivatives make them excellent candidates for use in chemical sensors. mdpi.comchemisgroup.uswisdomlib.org These sensors can detect the presence of specific substances, such as metal ions, by exhibiting a change in their fluorescence. chemisgroup.usresearchgate.net
Several benzofuran-based chemosensors have been developed for the detection of various metal ions:
For Palladium (Pd²⁺): Benzofuran-2-boronic acid has been shown to be an effective "turn-on" fluorescent sensor for palladium ions, with a low detection limit of 9.8 nM. chemisgroup.us
For Iron (Fe³⁺): Different benzofuran-based sensors have been designed to detect iron ions. One sensor exhibits a "turn-on" response, where fluorescence increases upon binding to Fe³⁺, while another shows a "turn-off" response. chemisgroup.usresearchgate.net
For Aluminum (Al³⁺): An efficient fluorescent probe has been prepared for the selective sensing of aluminum ions, with a very low detection limit of 9.79 nM. researchgate.net
For Silver (Ag⁺): A sensor using a benzofuran derivative as the ionophore in a polymeric membrane has demonstrated a selective and rapid response to silver ions. itu.edu.treujournal.org
| Sensor Target | Benzofuran Derivative | Response Type | Detection Limit |
| Palladium (Pd²⁺) | Benzofuran-2-boronic acid | "Turn-on" Fluorescence | 9.8 nM chemisgroup.us |
| Iron (Fe³⁺) | Benzofuran-β-alaninamide (BAA) | "Turn-on" Fluorescence | Not Specified researchgate.net |
| Iron (Fe³⁺) | Benzofuran glycinamide (B1583983) (BGA) | "Turn-off" Fluorescence | 43 nM researchgate.net |
| Aluminum (Al³⁺) | Isoquinoline-1-carbohydrazide derivative | "Turn-on" Fluorescence | 9.79 nM researchgate.net |
| Silver (Ag⁺) | 3,7-dimethoxy-6-hydroxy benzofuran-5-carboxylic acid | Potentiometric | 0.47 mg/mL eujournal.org |
Q & A
Q. What are the standard synthetic routes for preparing (2-Methylbenzofuran-7-yl)methanol, and how can intermediates be optimized for yield?
this compound is typically synthesized via cyclization and functional group transformations. For example, 2-methylallyloxyphenol undergoes cyclization at high temperatures (200–275°C) to form a 7-hydroxyl intermediate, which is then reduced or derivatized . Methanol derivatives of benzofuran can be synthesized by reacting alcohols (e.g., 45b or 45c) with methanesulfonyl chloride and triethylamine to form mesylates, followed by column chromatography (PE/CH₂Cl₂ 5:1 v/v) for purification, achieving yields up to 99% . Key optimization steps include controlling reaction exothermicity and selecting solvents with appropriate polarity for chromatography.
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Purity is confirmed via thin-layer chromatography (TLC) and HPLC, while structural validation employs NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, in related benzofuran derivatives, NMR signals for methylene (-CH₂-) and hydroxyl (-OH) groups appear at δ 4.61 ppm (s, 2H) and δ 2.35 ppm (s, 1H), respectively . X-ray crystallography is used to confirm planar benzofuran structures, with deviations <0.005 Å, and hydrogen-bonding patterns (e.g., O–H⋯O interactions) .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacological activity?
Docking studies and molecular dynamics simulations can predict interactions with biological targets like dihydroorotate dehydrogenase (DHODH), a validated antiviral target. Substituents at the 2- and 7-positions (e.g., methyl, trifluoromethyl) influence steric and electronic properties, affecting binding affinity . For instance, trifluoromethyl groups enhance metabolic stability, while methyl groups improve lipophilicity (logP ~2.5–3.0). QSAR models using Hammett constants (σ) and π parameters can optimize substituent effects .
Q. What strategies resolve contradictions in biological activity data for benzofuran derivatives across studies?
Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). For example, methanol used in biological assays can alter compound solubility and cytotoxicity thresholds . Systematic meta-analysis should compare:
Q. How do crystallographic studies inform the solid-state stability of this compound derivatives?
Single-crystal X-ray diffraction reveals intermolecular interactions critical for stability. For example, the title compound’s crystal structure shows centrosymmetric dimers formed via O–H⋯O hydrogen bonds (bond length ~2.8 Å, angle ~165°) . Methyl groups at the 2-position introduce steric hindrance, reducing π-π stacking but improving thermal stability (m.p. 436–437 K) .
Q. What are the challenges in scaling up benzofuran methanol synthesis while maintaining enantiomeric purity?
Chiral resolution via chiral stationary-phase chromatography (CSP-HPLC) or enzymatic kinetic resolution is critical. For example, lipase-catalyzed acetylation of racemic alcohols can achieve >90% enantiomeric excess (ee) . Process challenges include:
- Catalyst selection : Immobilized enzymes vs. homogeneous catalysts.
- Reaction monitoring : In-situ FTIR or Raman spectroscopy to track intermediates.
- Byproduct management : Removal of triethylamine hydrochloride via filtration .
Methodological Guidelines
Q. How to design a robust SAR study for this compound analogs?
- Core modifications : Introduce halogens (F, Cl) at the 5- or 7-position to modulate electronic effects .
- Side-chain variations : Replace methanol with carbamate or sulfonamide groups to enhance bioavailability .
- Bioisosteres : Substitute benzofuran with indole or benzothiophene to assess scaffold flexibility .
Q. What analytical techniques are critical for characterizing degradation products of benzofuran derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
